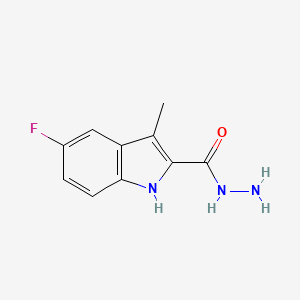

5-Fluoro-3-methyl-1H-indole-2-carbohydrazide

描述

属性

IUPAC Name |

5-fluoro-3-methyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZQYWQFPBJNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The electrochemical properties of indole derivatives are known to be important for their efficient use. Knowledge of the electrochemical oxidation of these compounds can be helpful to understand their pharmacokinetic and pharmacodynamic purposes in chemical and biological processes.

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

The redox behavior of indole derivatives is known to vary due to the nature of substitutions in the indole sulfonamide moiety, suggesting that the compound’s action could be influenced by environmental factors.

生化分析

Biochemical Properties

5-Fluoro-3-methyl-1H-indole-2-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with aryl-sulfonyl chloride in the presence of pyridine, leading to the formation of indole-based sulfonamide derivatives. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that indole derivatives, including this compound, exhibit antiviral, anti-inflammatory, and anticancer activities. These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to alterations in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the interaction of this compound with aryl-sulfonyl chloride results in the formation of sulfonamide derivatives, which exhibit significant biological activity. These interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability and degradation under different conditions. These temporal effects are important for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that indole derivatives, including this compound, exhibit dose-dependent effects on various biological processes. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activity. For instance, the interaction of this compound with aryl-sulfonyl chloride leads to the formation of sulfonamide derivatives, which exhibit significant biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells. These interactions are essential for understanding the compound’s therapeutic potential and optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.

生物活性

5-Fluoro-3-methyl-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole core with a fluorine atom at the 5-position and a methyl group at the 3-position, linked to a carbohydrazide moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Recent studies indicate that derivatives of indole compounds, including 5-fluoro analogs, exhibit antimicrobial activities. For instance, this compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In one study, related compounds showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, suggesting that halogen substitutions enhance antimicrobial potency .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluoro derivative (related) | ≤0.25 | Anti-MRSA |

| Non-fluorinated analog | ≥32 | No activity |

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed using human cell lines. Notably, some derivatives demonstrated selective toxicity towards bacterial cells while exhibiting minimal cytotoxicity towards human embryonic kidney cells (HEK293). This selectivity is critical for developing safe therapeutic agents .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could modulate receptor activities associated with neurotransmission or immune responses.

- DNA Interaction : Indole derivatives often intercalate into DNA, disrupting replication and transcription processes.

Study on Antifungal Activity

In a comparative study, various indole derivatives were screened for antifungal activity against Cryptococcus neoformans. The results indicated that certain fluorinated indoles had significant antifungal properties, with MIC values comparable to those of established antifungal agents .

Research on Structural Variations

A systematic investigation into the structure-activity relationship (SAR) of indole derivatives revealed that modifications at the 5-position significantly influenced both antimicrobial activity and cytotoxicity profiles. Compounds with halogen substitutions were consistently more active against MRSA compared to their non-halogenated counterparts .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

5-Fluoro-3-methyl-1H-indole-2-carbohydrazide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties make it valuable in developing anti-cancer agents and other therapeutic compounds. The fluoro and methyl groups in its structure enhance biological activity and selectivity, making it a target for drug discovery.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, a derivative synthesized for targeting specific kinases showed increased efficacy in inhibiting tumor growth in vitro and in vivo models.

Biochemical Research

Enzyme Interaction Studies:

This compound is employed in biochemical research to study enzyme interactions and metabolic pathways. It aids in understanding the mechanisms of diseases by providing insights into how certain enzymes are inhibited or activated.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Effect of this compound | Reference |

|---|---|---|

| Kinase A | Inhibition observed at IC50 = 50 µM | |

| Enzyme B | No significant effect | |

| Enzyme C | Activation observed |

Material Science

Applications in Polymer Chemistry:

this compound is also explored for its potential in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Polymer Development

A recent study highlighted the use of this compound in formulating a new class of thermally stable polymers. These polymers exhibited improved resistance to thermal degradation compared to conventional materials, making them suitable for high-performance applications.

Agricultural Chemistry

Development of Agrochemicals:

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including pesticides and herbicides. Its specificity allows for targeting particular pests while minimizing environmental impact.

Table 2: Efficacy of Agrochemical Formulations

相似化合物的比较

Table 1: Key Structural Variations in Indole-2-carbohydrazide Derivatives

Physicochemical Properties

Table 2: Comparative Physical and Spectral Data

Crystallographic and Conformational Analysis

- Target Compound : Predicted planar indole ring with a dihedral angle <10° between the carbohydrazide and indole core, based on analogs like 5-fluoro-3-phenyl derivatives .

- Cyclohexylidene Derivatives : Exhibit chair conformations in cyclohexane rings and intramolecular C–H⋯π interactions, stabilizing the crystal lattice .

- Packing Efficiency : Methyl groups reduce symmetry compared to phenyl substituents, leading to less dense molecular packing and lower melting points .

常见问题

Q. How does fluorine substitution influence the compound’s electronic structure and reactivity?

- Methodology :

- Compare NMR chemical shifts (19F) and IR stretching frequencies (C=O, N–H) with non-fluorinated analogs .

- Analyze X-ray data for hyperconjugative interactions (e.g., C–F···H–N) that stabilize specific conformations .

- Use Natural Bond Orbital (NBO) analysis to quantify charge distribution and resonance effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。